S-Methyldihydroziprasidone-d8
Description
S-Methyldihydroziprasidone-d8 is a deuterated analog of S-methyldihydroziprasidone, a derivative of the atypical antipsychotic ziprasidone. Deuterated compounds like this are critical in pharmacokinetic studies, drug metabolism research, and analytical applications (e.g., as internal standards for mass spectrometry) due to their isotopic stability and minimal interference with biological systems .
Properties
Molecular Formula |
C₂₂H₁₇D₈ClN₄OS |
|---|---|
Molecular Weight |
437.03 |
Synonyms |
6-Chloro-1,3-dihydro-5-[2-[4-[imino[2-(methylthio)phenyl]methyl]-1-piperazinyl]ethyl]-2H-indol-2-one-d8; 1-[2-(6-Chloro-2,3-dihydro-2-oxo-1H-indol-5-yl)ethyl]-4-[imino[2-(methylthio)phenyl]methyl]-piperazine-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Table 1: Key Structural and Chemical Properties
*Molecular weight inferred based on N-Methyl Ziprasidone-d8’s formula and deuterium substitution.
Key Observations:
Deuterium Substitution : Both N-Methyl Ziprasidone-d8 and this compound incorporate eight deuterium atoms, likely positioned at metabolically vulnerable sites (e.g., methyl groups) to slow oxidative metabolism via the kinetic isotope effect .
Core Pharmacophores :
- Ziprasidone Derivatives : Feature a benzisothiazole-piperazine scaffold, critical for dopamine D2 and serotonin 5-HT2A receptor antagonism .
- Lurasidone Derivatives : Include a benzisothiazole sulfoxide group, enhancing solubility and altering receptor binding kinetics compared to ziprasidone analogs .
Pharmacokinetic and Metabolic Comparisons
Key Findings:
- Deuterium’s Impact: Deuterium substitution at labile positions (e.g., methyl or sulfoxide groups) slows enzymatic oxidation, extending half-life and reducing metabolite formation. For example, deuterated ziprasidone analogs may avoid rapid conversion to inactive sulfoxides, a common issue with non-deuterated phenothiazines .
- Analytical Utility: Deuterated compounds like N-Methyl Ziprasidone-d8 are indispensable in mass spectrometry for distinguishing drug signals from endogenous biomolecules, ensuring accurate quantification .
Key Notes:
- Deuterium Source : Synthesis often involves deuterated precursors (e.g., D8-acetic anhydride) or hydrogen-deuterium exchange under controlled conditions .
- Regulatory Compliance : Impurity profiles must be tightly controlled; for example, EP guidelines mandate <0.1% for critical impurities like Mesoridazine 5-Sulfoxide in related antipsychotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
